molecular formula C18H17N5O5 B11561404 N-[2-({2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxoethyl}amino)-2-oxoethyl]benzamide

N-[2-({2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxoethyl}amino)-2-oxoethyl]benzamide

Cat. No.: B11561404
M. Wt: 383.4 g/mol
InChI Key: FXQCKXAFQPRZCF-UFFVCSGVSA-N
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Description

N-({N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2-(PHENYLFORMAMIDO)ACETAMIDE is a complex organic compound characterized by its intricate structure and potential applications in various scientific fields. This compound is notable for its unique combination of functional groups, including nitrophenyl, hydrazinecarbonyl, and phenylformamido moieties, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2-(PHENYLFORMAMIDO)ACETAMIDE typically involves a multi-step process. One common method includes the condensation of 3-nitrobenzaldehyde with hydrazinecarboxamide to form the hydrazone intermediate. This intermediate is then reacted with N-(phenylformamido)acetyl chloride under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents, controlled temperatures, and the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2-(PHENYLFORMAMIDO)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The hydrazone and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-({N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2-(PHENYLFORMAMIDO)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2-(PHENYLFORMAMIDO)ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress. The hydrazone moiety can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. These interactions can modulate various cellular pathways, including those involved in inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methyl-3-nitrophenyl)acetamide
  • Methyl 2-acetyl-3-(3-nitrophenyl)acrylate
  • (E)-1-(3-Nitrophenyl)-2-(E)-(3-nitrophenyl)hydrazonomethyl]diazene

Uniqueness

N-({N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2-(PHENYLFORMAMIDO)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H17N5O5

Molecular Weight

383.4 g/mol

IUPAC Name

N-[2-[[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]amino]-2-oxoethyl]benzamide

InChI

InChI=1S/C18H17N5O5/c24-16(11-20-18(26)14-6-2-1-3-7-14)19-12-17(25)22-21-10-13-5-4-8-15(9-13)23(27)28/h1-10H,11-12H2,(H,19,24)(H,20,26)(H,22,25)/b21-10+

InChI Key

FXQCKXAFQPRZCF-UFFVCSGVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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